CZC-54252 hydrochloride

Parkinson's disease LRRK2 inhibition Kinase assay

Select CZC-54252 hydrochloride for studies requiring maximal LRRK2 G2019S target engagement at minimal working concentrations: IC50 1.85 nM, with full phenotypic rescue of mutant-induced neuronal injury at just 1.6 nM—5.9× more potent than PF-06447475. Unlike most LRRK2 inhibitors, this compound is also validated against five P. falciparum kinases (PfARK1, PfARK3, PfNEK3, PfPK9, PfPKB), enabling antimalarial polypharmacology research. Screened against 185 kinases; off-targets limited to PLK4, GAK, TNK1, CAMKK2, PIP4K2C—none classified as genotoxicity or hematopoietic toxicity predictors. Critically, verify procurement of the hydrochloride salt (CAS 1784253-05-9, MW 541.45), not the free base (CAS 1191911-27-9, MW 504.99). Substitution with analogs lacking quantitative validation in your model risks uncharacterized off-target confounding.

Molecular Formula C22H26Cl2N6O4S
Molecular Weight 541.4
CAS No. 1784253-05-9
Cat. No. B3179278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-54252 hydrochloride
CAS1784253-05-9
Molecular FormulaC22H26Cl2N6O4S
Molecular Weight541.4
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl
InChIInChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H
InChIKeyKWCBHUPLQMUKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CZC-54252 hydrochloride (CAS 1784253-05-9): Potency Profile and Key Characteristics for Procurement Assessment


CZC-54252 hydrochloride (CAS 1784253-05-9) is a small-molecule kinase inhibitor belonging to the 2,4-dianilinopyrimidine chemotype [1]. It is primarily characterized as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), targeting both the wild-type (WT) enzyme and the Parkinson's disease-associated G2019S mutant variant [2]. The compound demonstrates neuroprotective activity in cellular models of LRRK2-mediated toxicity . Structurally, the hydrochloride salt form (C22H25ClN6O4S·HCl, MW 541.45) is the standard research-grade form and should not be confused with its free base counterpart (CAS 1191911-27-9, MW 504.99), a distinction critical for accurate procurement and reconstitution .

Why CZC-54252 hydrochloride Cannot Be Casually Replaced with Other LRRK2 Inhibitors or In-Class Analogs


Substituting CZC-54252 hydrochloride with another LRRK2 inhibitor—even those of similar chemotype—risks introducing substantial variance in functional neuroprotection, off-target kinase engagement, and baseline cytotoxicity profiles that are not evident from primary target IC50 values alone. The 2,4-dianilinopyrimidine scaffold exhibits divergent structure-activity relationships across related kinases, and subtle substituent changes alter selectivity for off-targets such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C [1]. Within this same chemotype, closely related compounds demonstrate marked differences in their ability to reverse LRRK2 G2019S-induced neuronal injury: CZC-54252 achieves full phenotypic rescue at ~1.6 nM, whereas a structurally analogous counterpart requires approximately 8 nM to reach the same level of protection [2]. Furthermore, this compound is not merely a narrow LRRK2 tool; it exhibits activity against five Plasmodium falciparum kinases (PfARK1, PfARK3, PfNEK3, PfPK9, PfPKB), a polypharmacology profile absent from the majority of LRRK2 inhibitors [3]. Replacing CZC-54252 hydrochloride with an alternative lacking quantitative validation in the user's specific model—whether neuronal injury, malaria kinase inhibition, or cancer biology—therefore invalidates cross-study comparability and may introduce uncharacterized off-target confounding.

CZC-54252 hydrochloride: Quantitative Differentiation Evidence Against Comparator LRRK2 Inhibitors


LRRK2 Wild-Type Inhibitory Potency: CZC-54252 hydrochloride Versus PF-06447475 and CZC-25146

CZC-54252 hydrochloride demonstrates superior biochemical potency against wild-type LRRK2 compared to two structurally distinct clinical candidate inhibitors. In cell-free assays, CZC-54252 hydrochloride inhibits recombinant human wild-type LRRK2 with an IC50 of 1.28 nM [1]. This represents a 2.3-fold greater potency than PF-06447475, a brain-penetrant LRRK2 inhibitor which exhibits an IC50 of 3 nM against the same target [2]. Additionally, CZC-54252 hydrochloride is 3.7-fold more potent than CZC-25146, a close structural analog from the same 2,4-dianilinopyrimidine series, which exhibits a wild-type LRRK2 IC50 of 4.76 nM .

Parkinson's disease LRRK2 inhibition Kinase assay

G2019S Mutant LRRK2 Inhibitory Potency: CZC-54252 hydrochloride Versus PF-06447475 and CZC-25146

CZC-54252 hydrochloride maintains potent inhibition against the Parkinson's disease-associated G2019S mutant LRRK2, a clinically relevant variant. The compound inhibits G2019S LRRK2 with an IC50 of 1.85 nM [1]. This potency is 5.9-fold greater than PF-06447475, which requires 11 nM to achieve comparable inhibition [2]. Compared to the close analog CZC-25146, which exhibits a G2019S IC50 of 6.87 nM, CZC-54252 hydrochloride is 3.7-fold more potent .

Parkinson's disease G2019S mutant Kinase assay

Functional Neuroprotection: CZC-54252 hydrochloride Achieves Complete Rescue at Lower Concentration than Analog CZC-25146

In a functional phenotypic model using primary human neurons expressing the G2019S LRRK2 mutant, CZC-54252 hydrochloride fully reverses LRRK2 G2019S-induced neuronal injury to wild-type levels at a concentration of 1.6 nM [1]. In contrast, the close structural analog CZC-25146 requires a 5-fold higher concentration of 8 nM to achieve the same degree of complete phenotypic rescue under identical experimental conditions [1]. Furthermore, CZC-54252 hydrochloride attenuates G2019S LRRK2-induced neuronal injury with an EC50 of approximately 1 nM [2], whereas CZC-25146 exhibits an EC50 of approximately 4 nM for the same endpoint [1].

Parkinson's disease Neuronal injury Functional rescue

Kinome Selectivity Profile: CZC-54252 hydrochloride Exhibits Defined Off-Target Engagement Distinct from Analogs

When screened against a broad panel of 185 kinases, CZC-54252 hydrochloride exhibits a defined selectivity profile with measurable inhibition of five off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C [1]. Importantly, none of these five off-target kinases have been classified as predictors of genotoxicity or hematopoietic toxicity [1]. This selectivity profile is distinguishable from other LRRK2 inhibitors and provides researchers with a documented understanding of potential confounding kinase activities for experimental interpretation. The compound is described as 'metabolically stable' [2].

Kinase selectivity Off-target profiling Chemical biology

Validated Research Applications for CZC-54252 hydrochloride Based on Quantitative Evidence


Parkinson's Disease Research Requiring High-Potency LRRK2 G2019S Inhibition

CZC-54252 hydrochloride is optimized for experimental systems modeling Parkinson's disease pathology driven by the G2019S LRRK2 mutation. With a G2019S IC50 of 1.85 nM—5.9-fold more potent than PF-06447475—and full functional rescue of mutant-induced neuronal injury at 1.6 nM [1], this compound is the appropriate selection for studies requiring maximal target engagement at minimal working concentrations. Applications include primary human neuron cultures, iPSC-derived dopaminergic neuron models [2], and any assay where off-target kinase confounding must be minimized through use of the lowest effective dose.

Malaria Kinase Inhibitor Discovery and Plasmodium Kinase Profiling

CZC-54252 hydrochloride has been validated as an inhibitor of five distinct Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB [1]. In a structure-activity relationship campaign evaluating 39 analogs, this compound served as the starting point for understanding substituent effects across three regions of the kinase active site [2]. Researchers investigating novel antimalarial targets or exploring polypharmacology against the P. falciparum kinome should prioritize this compound as a validated tool with published SAR context.

Esophageal Squamous Cell Carcinoma (ESCC) Research and RSK4-Targeted Studies

Patent data demonstrate that CZC-54252 hydrochloride efficiently inhibits RSK4 enzyme expression and suppresses esophageal squamous cell carcinoma (ESCC) cell proliferation, invasion, and migration [1]. The compound also reduces ESCC cell drug resistance and shows enhanced efficacy when combined with Afatinib, significantly inhibiting the proliferation of icotinib-resistant ESCC strains [1]. Researchers investigating RSK4-mediated pathways in ESCC or evaluating combination strategies with EGFR inhibitors should select this compound based on its patented application in this disease context.

Comparative LRRK2 Inhibitor Studies Requiring High Selectivity and Metabolic Stability

For studies comparing multiple LRRK2 inhibitors or establishing structure-activity relationships, CZC-54252 hydrochloride offers a well-characterized selectivity profile. Screened against 185 kinases, it inhibits only PLK4, GAK, TNK1, CAMKK2, and PIP4K2C, none of which are classified as genotoxicity or hematopoietic toxicity predictors [1]. The compound is also described as metabolically stable [2], making it suitable for extended-duration cellular assays and for use as a reference standard when benchmarking novel LRRK2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-54252 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.